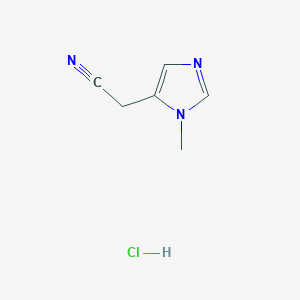

(1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-(3-methylimidazol-4-yl)acetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3.ClH/c1-9-5-8-4-6(9)2-3-7;/h4-5H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVJRUOQZWZKAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CC#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41065-01-4 | |

| Record name | (1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar catalytic processes as in laboratory settings, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: (1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride undergoes several types of chemical reactions, including:

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and various nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated imidazole derivatives.

Applications De Recherche Scientifique

(1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of (1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them . This interaction can lead to a range of biological effects, including antimicrobial and antifungal activities .

Comparaison Avec Des Composés Similaires

(a) Pilocarpine Hydrochloride and Its Impurities

- Pilocarpine Hydrochloride: A muscarinic agonist used to treat glaucoma. Its core structure includes a (1-methyl-1H-imidazol-5-yl)methyl group linked to a dihydrofuranone ring. Molecular formula: C₁₁H₁₆N₂O₂·HCl; MW: 244.72 .

- Isopilocarpine Hydrochloride (Imp. A) : An isomer of pilocarpine with the same imidazole substituent but differing in stereochemistry (CAS: 28958-85-2). It serves as a pharmacopoeial impurity .

- Pilocarpic Acid Sodium Salt (Imp. B) : A hydrolyzed derivative lacking the lactone ring, retaining the imidazole moiety (CAS: 92598-79-3) .

Key Differences :

- The target compound features an acetonitrile group instead of the dihydrofuranone or carboxylic acid moieties in pilocarpine derivatives.

- Pharmacological activity: Pilocarpine acts as a cholinergic agonist, while (1-methyl-1H-imidazol-5-yl)acetonitrile hydrochloride’s biological role remains uncharacterized in the evidence .

(b) Benzimidazole Derivatives

- 2-(2-(3-Hydroxypropyl)-5-methyl-1H-benzo[d]imidazol-1-yl)acetonitrile (5f) : A benzimidazole analog synthesized from 2-chloroacetonitrile and a substituted imidazole precursor. Molecular formula: C₁₄H₁₈N₃O; MW: 244.32 .

Comparison : - Synthesis yield for 5f is 41%, suggesting similar challenges in acetonitrile-functionalized heterocycle synthesis .

Physicochemical Properties and Stability

- Pilocarpine Hydrochloride : Stable in buffered acidic solutions (pH 4–5) with preservatives like benzalkonium chloride .

- Target Compound : Stability data are unavailable, but the acetonitrile group may confer higher reactivity compared to pilocarpine’s lactone ring.

Data Table: Comparative Analysis of Key Compounds

Activité Biologique

(1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features an imidazole ring and an acetonitrile group, which contribute to its unique reactivity and biological activity. The imidazole moiety is known for its ability to coordinate with metal ions and interact with various enzymes and receptors, potentially leading to significant biological effects.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride | Contains an acetonitrile group | Enhanced solubility and stability |

| 1-Methyl-1H-imidazol-2-yl)acetonitrile | Similar imidazole structure | Different substitution pattern affecting reactivity |

| 2-Methyl-1H-benzo[d]imidazol-1-yl)acetic acid | Contains a benzo ring | Potentially different biological activity |

The biological activity of (1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride is primarily attributed to its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which is crucial for enzyme inhibition. Additionally, the nitrile group can engage in hydrogen bonding, influencing various biochemical pathways. This dual interaction mechanism makes it a promising candidate for therapeutic applications.

Antimicrobial Activity

Studies have demonstrated that (1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Studies

-

Antibacterial Activity Against Staphylococcus aureus

- A study reported that the compound showed significant antibacterial activity against Staphylococcus aureus, a common pathogen responsible for various infections.

- Minimum Inhibitory Concentration (MIC) values were determined to be as low as 0.0039 mg/mL, indicating potent efficacy against this strain .

- Resistance Studies

- Comparative Analysis with Other Compounds

Research Findings

Recent investigations into the compound's biological activities have yielded promising results:

- In Vitro Studies : Various in vitro assays have confirmed the compound's ability to inhibit bacterial growth effectively.

- Mechanistic Insights : Further research has elucidated the mechanisms by which the compound exerts its antimicrobial effects, including disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing (1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride, and how can reaction parameters be optimized?

- Methodology : Reflux conditions with acetic acid as a solvent and sodium acetate as a catalyst (common in imidazole derivative synthesis) are a starting point. Optimization includes adjusting temperature (80–120°C), reaction time (3–12 hours), and molar ratios of precursors (e.g., 1-Methyl-1H-imidazole and chloroacetonitrile). Post-synthesis purification via recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

- Critical Parameters :

- Catalyst Loading : Excess sodium acetate (1.2–1.5 eq) enhances nucleophilic substitution efficiency.

- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) may improve solubility but require rigorous drying to avoid hydrolysis.

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

- NMR :

- ¹H NMR : Expect signals for imidazole protons (δ 7.2–7.8 ppm), methyl group (δ 3.6–3.8 ppm), and acetonitrile CH2 (δ 4.0–4.5 ppm).

- ¹³C NMR : Imidazole carbons (120–140 ppm), nitrile carbon (115–120 ppm), and methyl carbon (35–40 ppm).

Q. What are the key stability considerations for handling and storing this compound?

- Storage : Airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hygroscopic degradation.

- Handling : Use anhydrous conditions (glovebox) to avoid hydrolysis of the nitrile group. Safety protocols include PPE (gloves, goggles) and fume hoods due to potential HCl release .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of (1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride in nucleophilic substitution reactions?

- Approach : DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Focus on the nitrile group’s electrophilicity and steric effects from the methylimidazole moiety. Molecular dynamics simulations assess solvent effects (e.g., acetonitrile vs. DMF) on reaction pathways .

- Validation : Compare computed vs. experimental reaction rates (e.g., Hammett plots) to refine predictive models.

Q. What strategies resolve contradictions in reported spectroscopic data for imidazole-based nitriles?

- Case Study : Discrepancies in ¹H NMR shifts may arise from pH-dependent tautomerism (e.g., N–H vs. N–CH3 imidazole forms). Standardize sample preparation (deuterated DMSO with TMS) and use 2D NMR (COSY, HSQC) to assign ambiguous peaks .

- Cross-Validation : Correlate MS fragmentation patterns with isotopic labeling (e.g., ¹⁵N-imidazole) to confirm structural assignments.

Q. How does the hydrochloride salt form influence crystallization behavior compared to the free base?

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) reveals ionic interactions (Cl⁻⋯H–N) that stabilize the lattice. Compare packing efficiencies and melting points (e.g., free base vs. salt) to assess stability .

- Table : Key Crystallographic Data (Hypothetical Example)

| Parameter | Free Base | Hydrochloride Salt |

|---|---|---|

| Melting Point (°C) | 95–98 | 165–170 |

| Crystal System | Monoclinic | Orthorhombic |

| Hydrogen Bonds | Intermolecular | Ionic + H-bonding |

Q. What role does this compound play as a precursor in bioactive molecule synthesis (e.g., pilocarpine analogs)?

- Application : The nitrile group undergoes hydrolysis to carboxylic acids or reduction to amines, enabling access to derivatives like (1-Methyl-1H-imidazol-5-yl)acetic acid (a pilocarpine intermediate) .

- Mechanistic Insight : Catalytic hydrogenation (Pd/C, H2) converts the nitrile to an amine, which is critical for synthesizing cholinergic agonists .

Methodological Notes

- Contradiction Analysis : When conflicting data arise (e.g., melting points), cross-reference synthesis conditions (solvent purity, heating rate) and analytical methods (DSC vs. capillary tubes) .

- Safety Compliance : Follow GHS guidelines for corrosive substances (hydrochloride salts) and ensure waste disposal meets EPA/REACH standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.